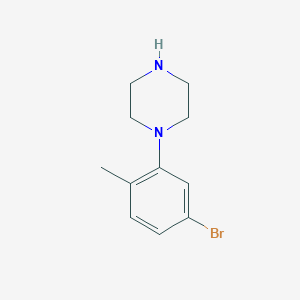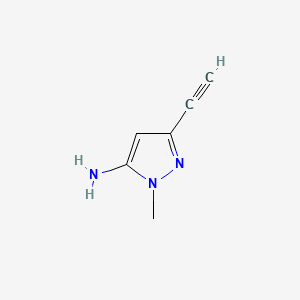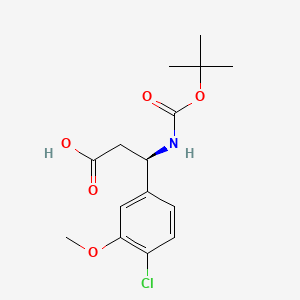![molecular formula C9H16N2O B13490846 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a rigid and compact structure, making it an attractive scaffold for drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide typically involves a series of cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclo[2.2.1]heptane core. This reaction is often catalyzed by organocatalysts under mild conditions, providing high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Photochemical methods, such as [2 + 2] cycloaddition, can also be employed to access new building blocks for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and new chemical entities.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The rigid bicyclic structure allows for precise interactions with target proteins, enhancing its efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[2.2.2]octane: A larger bicyclic compound with different chemical properties.
Uniqueness
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific bicyclic framework, which provides a balance of rigidity and flexibility. This makes it an ideal scaffold for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C9H16N2O/c1-11-7(12)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3,(H,11,12) |
Clave InChI |
BLHWNLZTCJEJSB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C12CCC(C1)(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)









![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)


